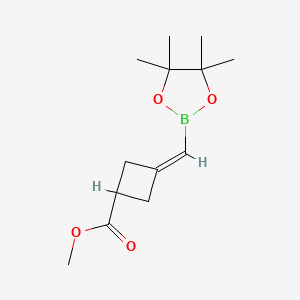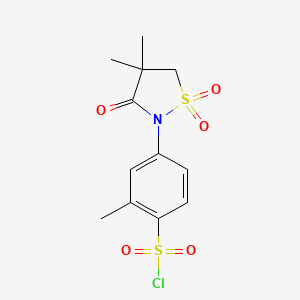
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Compounds containing the thiazolidine moiety demonstrate significant reactivity and utility in organic synthesis. For instance, derivatives of 1,4‐Naphthoquinone, obtained through reactions with electrophiles like benzoyl chloride, serve as key intermediates in synthesizing various organic compounds.Molecular Structure Analysis
The molecular formula of this compound is C11H12ClNO5S2 . Its molecular weight is 337.7997 .Chemical Reactions Analysis
Thiazolidine derivatives showcase the reactivity in facilitating halogenation, sulfidation, and other transformations. These reactions underline the synthetic versatility of thiazolidine-containing compounds in producing functionalized organic materials.Physical And Chemical Properties Analysis
The compound is water-soluble. Its molecular weight is 337.7997 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Mixed-ligand Copper(II)-sulfonamide Complexes
Research into mixed-ligand copper(II)-sulfonamide complexes reveals their significant role in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate varying propensities for binding with calf thymus DNA, influenced by the N-sulfonamide derivative, which governs the type of interaction with DNA. Their ability to cleave DNA and induce apoptosis in human tumor cells suggests potential applications in cancer therapy (González-Álvarez et al., 2013).
Synthesis and Antiproliferative Activity
The synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with different substituted aromatic sulfonyl chlorides has been explored for antiproliferative activity against various human cancer cell lines. This research highlights the significance of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing antiproliferative activity, offering insights into the design of new anticancer agents (Chandrappa et al., 2008).
Polyamides with Sulfone-Ether Linkages
In the field of materials science, the synthesis of novel polyamides containing sulfone-ether linkages and xanthene cardo groups based on a new diamine monomer has been reported. These polyamides exhibit enhanced solubility, processability, and thermal properties, making them promising candidates for high-performance polymeric materials with applications in various industries (Sheng et al., 2010).
Novel Synthesis and Characterization Approaches
The synthesis and characterization of new sulfonamide molecules have been described, providing valuable insights into their structural and electronic properties. This research contributes to the understanding of intermolecular interactions, molecular electrostatic potential, and reactivity descriptors, which are crucial for the development of novel compounds with specific applications (Murthy et al., 2018).
properties
IUPAC Name |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S2/c1-8-6-9(4-5-10(8)21(13,18)19)14-11(15)12(2,3)7-20(14,16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCMZBFZDLKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(CS2(=O)=O)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

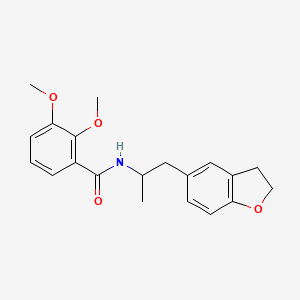
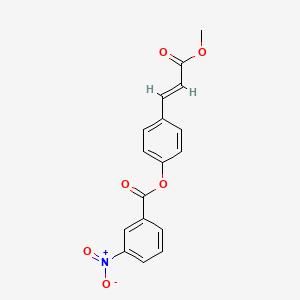
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
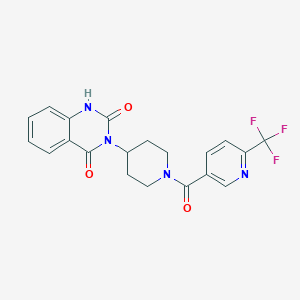
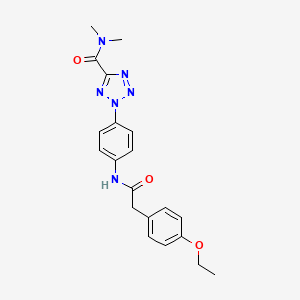
![N-(3,4-difluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2592151.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2592158.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2592159.png)
![(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2592160.png)

